N-(Cyclohex-1-en-1-yl)-N-ethylaniline
Description
Structure
3D Structure
Properties
CAS No. |
30432-66-7 |
|---|---|
Molecular Formula |
C14H19N |
Molecular Weight |
201.31 g/mol |
IUPAC Name |
N-(cyclohexen-1-yl)-N-ethylaniline |
InChI |
InChI=1S/C14H19N/c1-2-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3,5-6,9-11H,2,4,7-8,12H2,1H3 |
InChI Key |
XSEMIVACIBKINH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CCCCC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of N Cyclohex 1 En 1 Yl N Ethylaniline
Reactions Involving the Cyclohexene (B86901) Ring
The enamine double bond in N-(Cyclohex-1-en-1-yl)-N-ethylaniline is highly nucleophilic due to the electron-donating effect of the adjacent nitrogen atom's lone pair. This makes it susceptible to attack by various electrophiles and serves as the primary site of reactivity.
The electron-rich nature of the enamine's carbon-carbon double bond facilitates electrophilic addition reactions. Unlike typical alkenes, the regioselectivity and mechanism are significantly influenced by the nitrogen atom.
The reaction of this compound and related N-aryl enamines with halogens such as bromine (Br₂) or N-Bromosuccinimide (NBS) is complex and can yield multiple products depending on the reaction conditions. The process does not typically follow a simple alkene halogenation pathway. Instead of straightforward addition to the double bond, the reaction often proceeds via a competitive pathway involving the nitrogen atom, and can lead to subsequent intramolecular cyclization.
Studies on similar cyclohexenyl-substituted secondary amines have shown that reaction with Br₂ or NBS can preferentially lead to initial N-bromination, forming an N-bromoamine intermediate. nih.gov This is followed by electrophilic addition of bromine across the double bond. nih.gov In some cases, treatment of the resulting dibrominated compounds with a base can induce cyclization to form fused heterocyclic systems. nih.gov The choice of brominating agent is critical; for instance, using pyridinium (B92312) hydrobromide perbromide (PHT) has been shown to favor the clean dibromination of the alkene without initial N-bromination. nih.gov The reaction of N-acetyl-2-(cyclohex-1-enyl)aniline, a closely related compound, with bromine is accompanied by immediate intramolecular cyclization, highlighting the propensity for these systems to form more complex structures rather than simple addition products. researchgate.net
Table 1: Products of Bromination Reactions on N-Cyclohexenyl-Aniline Derivatives This table is interactive. You can sort and filter the data.
| Starting Material | Brominating Agent | Conditions | Major Product(s) |
|---|---|---|---|
| Cyclohexenyl substituted secondary amines | Br₂, NBS | - | N-bromoamine, Dibrominated alkene |
| Cyclohexenyl substituted secondary amines | PHT | Dichloromethane, RT | Dibrominated alkene |
The term "pseudo-allylic halogenation" in the context of this compound is distinct from the classical free-radical allylic halogenation seen in simple alkenes. The enamine's reactivity is governed by its nucleophilic character, not by the stability of an allylic radical. The mechanism is an electrophilic addition, not a radical substitution.
The process begins with the attack of the electron-rich β-carbon of the enamine double bond on the electrophilic halogen (e.g., Br₂). This initial attack is facilitated by the delocalization of the nitrogen's lone pair into the double bond. The attack results in the formation of a covalent C-Br bond and an iminium ion intermediate, where the nitrogen atom bears a positive charge. libretexts.orglibretexts.org This iminium ion is a key intermediate that dictates the subsequent reaction pathways. Unlike a typical carbocation formed during alkene halogenation, the positive charge is stabilized on the nitrogen. The bromide anion (Br⁻) generated in the first step can then attack the iminium ion. However, due to the presence of the neighboring aniline (B41778) ring, this intermediate is highly prone to intramolecular reactions, which often outcompete simple addition. Therefore, a stable di-halogenated addition product at the double bond is often not the final isolated product; instead, the reaction cascade typically proceeds toward cyclization.
The structure of this compound is pre-organized for intramolecular cyclization, where the aniline ring can act as an internal nucleophile. These reactions are synthetically valuable as they provide access to complex, fused heterocyclic scaffolds.
A primary transformation pathway for this compound and its analogues is the acid-catalyzed or oxidative cyclization to form 9-ethyl-1,2,3,4-tetrahydrocarbazole. This reaction is a variation of the broader class of indole (B1671886) syntheses. The Fischer indole synthesis, for example, proceeds through an enamine-like intermediate. wjarr.com Modern methods often utilize direct palladium-catalyzed oxidative cyclization of pre-formed N-aryl enamines to afford the corresponding indole or carbazole (B46965) core. nih.govbsb-muenchen.denih.govalbany.edu
Under acidic conditions (e.g., with p-toluenesulfonic acid), the enamine double bond is protonated, generating an electrophilic iminium ion. semanticscholar.org The ortho-position of the aniline ring then attacks this electrophilic center in an intramolecular electrophilic aromatic substitution, leading to the formation of the tetrahydrocarbazole skeleton. semanticscholar.orgwikipedia.org These tetrahydrocarbazole derivatives are important structural motifs in many biologically active compounds and natural products. wjarr.comnih.gov While tetrahydrocarbazoles are the most commonly reported products from this specific precursor, similar intramolecular cyclization strategies involving N-aryl enamines can, in principle, lead to other fused systems like indoloisoquinolines, depending on the structure of the starting enamine.
Table 2: Examples of Cyclization Reactions to Form Fused Heterocycles This table is interactive. You can sort and filter the data.
| Precursor Type | Reaction Type | Catalyst/Reagent | Product Type |
|---|---|---|---|
| N-Aryl Enamine | Oxidative Cyclization | Palladium (Pd) catalyst | Indole / Tetrahydrocarbazole |
| N-(Cyclohex-1-en-1-yl)aniline | Acid-Catalyzed Cyclization | H⁺ (e.g., PTSA) | Tetrahydrocarbazole |
The intramolecular cyclization of this compound to form a tetrahydrocarbazole is a clear demonstration of neighboring group participation (NGP). wikipedia.org The N-ethylaniline moiety is not merely a substituent but an active participant in the reaction, acting as an internal nucleophile that facilitates ring closure.
The mechanism for this transformation is an intramolecular electrophilic aromatic substitution (SEAr). wikipedia.org The reaction is typically initiated by an electrophile (E⁺), which can be a proton (H⁺) in acid-catalyzed reactions or a bromonium ion (Br⁺) during halogenation. The electrophile adds to the β-carbon of the enamine double bond. This step is the activation that renders the cyclohexene ring electrophilic.
The key mechanistic steps are:
Activation: The enamine double bond is activated by an electrophile (E⁺), forming an iminium ion intermediate. This localizes a positive charge (or a partial positive charge) on the α-carbon of the original enamine system, making it susceptible to nucleophilic attack.
Nucleophilic Attack: The electron-rich aniline ring, specifically the carbon atom at the ortho position to the nitrogen, acts as the neighboring nucleophile. It attacks the electrophilic carbon center of the activated cyclohexene ring. This is the ring-forming step. wikipedia.org
Rearomatization: The resulting intermediate, a cyclohexadienyl cation (a Wheland intermediate), loses a proton from the ortho-carbon to restore the aromaticity of the aniline ring, yielding the final, stable tetrahydrocarbazole product.
This intramolecular pathway is kinetically and thermodynamically favored over intermolecular reactions, leading to high yields of the cyclized product under appropriate conditions.
Conjugate Addition Reactions
This compound, as an enamine, serves as a potent carbon nucleophile. This reactivity is prominently featured in its participation in conjugate addition reactions, also known as Michael additions. In these reactions, the enamine adds to the β-position of α,β-unsaturated carbonyl compounds or other electron-deficient alkenes (Michael acceptors). The nucleophilicity of the enamine stems from the lone pair of electrons on the nitrogen atom, which is delocalized into the double bond, creating a high electron density at the β-carbon of the cyclohexene ring.
The general mechanism involves the nucleophilic attack of the enamine's β-carbon onto the electrophilic β-carbon of the Michael acceptor. This step forms a new carbon-carbon bond and generates an intermediate enolate. Subsequent hydrolysis of the resulting iminium salt intermediate regenerates the carbonyl group from the enamine moiety and yields a 1,5-dicarbonyl compound or a related derivative. This transformation is a cornerstone of the Stork enamine alkylation methodology.
The efficiency and outcome of these reactions can be influenced by various factors, including the nature of the Michael acceptor, the solvent, and the reaction temperature.
| Michael Acceptor | Intermediate Structure | Final Product (after hydrolysis) |
| Acrylonitrile | Iminium nitrile | 4-Oxocyclohexane-1-carbonitrile |
| Methyl vinyl ketone | 1,5-Diketone precursor (iminium) | 2-(3-Oxobutyl)cyclohexan-1-one |
| Acrolein | 1,5-Dialdehyde precursor (iminium) | 2-(3-Oxopropyl)cyclohexan-1-one |
| Methyl acrylate | Keto-ester precursor (iminium) | Methyl 2-oxocyclohexane-1-propanoate |
Reactions at the Nitrogen Center
The nitrogen atom in this compound is tertiary and possesses a lone pair of electrons, making it nucleophilic. It can react with electrophiles such as alkyl halides or acyl halides.
Alkylation: Reaction with an alkyl halide (e.g., methyl iodide) results in the N-alkylation of the enamine. This process forms a quaternary ammonium (B1175870) salt, which is, in this case, a reactive iminium salt. This iminium salt is more electrophilic at the β-carbon than the starting enamine is nucleophilic.
Acylation: Similarly, acylation with an acyl halide (e.g., acetyl chloride) or an acid anhydride (B1165640) yields an N-acyliminium salt. These intermediates are also highly reactive and are prone to further transformations.
These reactions are significant as they activate the enamine system, paving the way for subsequent reactions, particularly those involving nucleophilic attack at the β-carbon.
Iminium intermediates are central to the chemistry of this compound. They are formed through several pathways, including the protonation of the enamine or its reaction with electrophiles like alkylating or acylating agents, as described previously. The formation of an iminium ion enhances the electrophilicity of the carbon atom double-bonded to the nitrogen. nih.gov
The general structure of the iminium ion derived from this enamine places a positive charge on the nitrogen atom, which is delocalized to the adjacent carbon. This makes the β-carbon of the original enamine system susceptible to attack by nucleophiles. The reactivity of these iminium intermediates is a key feature of enamine chemistry. nih.gov For instance, the intermediate formed during a Stork alkylation is an iminium salt, which is subsequently hydrolyzed to yield the final carbonyl product. The stability and reactivity of these intermediates can be modulated by the choice of reactants and conditions.
Key Reactions Involving Iminium Intermediates:
| Reaction Type | Reactant | Intermediate | Outcome |
| Hydrolysis | H₂O / H₃O⁺ | Iminium salt | Cyclohexanone (B45756) and N-ethylaniline |
| Alkylation | R-X | N-alkyl iminium salt | Alkylated cyclohexanone (after hydrolysis) |
| Acylation | RCOCl | N-acyl iminium salt | Acylated cyclohexanone (after hydrolysis) |
While often used as a stoichiometric reagent, the enamine-iminium equilibrium allows this compound to potentially participate in catalytic cycles. Nitrogen-centered compounds can act as catalysts in various transformations, including C-H amination reactions. nih.govnih.gov In such a role, the enamine could act as a precursor to a catalytically active species.
For instance, in a hypothetical catalytic cycle, the enamine could be involved in activating a substrate through the formation of a transient iminium species. This could facilitate a subsequent amination step. The development of catalytic systems for amination is a significant area of research, with applications in the synthesis of pharmaceuticals and other fine chemicals. researchgate.netcolab.ws The ability of the subject compound to reversibly form iminium ions suggests its potential, under specific conditions, to mediate reactions such as the transfer of an amino group or the activation of C-H bonds for amination. nih.gov
Reactions Involving the Aromatic Ring
The N-(Cyclohex-1-en-1-yl)-N-ethylanilino group is a powerful activating substituent on the benzene (B151609) ring for electrophilic aromatic substitution reactions. The nitrogen atom's lone pair can be delocalized into the aromatic π-system, significantly increasing the electron density of the ring and making it more susceptible to attack by electrophiles.
This electron-donating effect is strongest at the positions ortho and para to the substituent. nih.govlibretexts.org This directing effect can be explained by examining the resonance structures of the arenium ion intermediate formed during the reaction. When the electrophile attacks at the ortho or para position, a resonance structure can be drawn in which the positive charge is delocalized onto the nitrogen atom, providing significant stabilization. This type of stabilization is not possible if the attack occurs at the meta position. youtube.com
Consequently, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation will predominantly yield ortho and para substituted products. The steric bulk of the N-(Cyclohex-1-en-1-yl)-N-ethyl group may influence the ratio of ortho to para products, often favoring the less sterically hindered para position.
Predicted Regioselectivity in Electrophilic Aromatic Substitution:
| Reaction | Electrophile (E⁺) | Major Products | Rationale for Regioselectivity |
| Nitration | NO₂⁺ | p-Nitro-N-(cyclohex-1-en-1-yl)-N-ethylaniline | Strong activating, ortho, para-directing effect of the amino group. youtube.com |
| Bromination | Br⁺ | p-Bromo-N-(cyclohex-1-en-1-yl)-N-ethylaniline | Resonance stabilization of the para-arenium ion intermediate. libretexts.org |
| Friedel-Crafts Acylation | RCO⁺ | p-Acyl-N-(cyclohex-1-en-1-yl)-N-ethylaniline | Steric hindrance at the ortho positions favors para substitution. |
Oxidation Reactions of N-Substituted Anilines
The oxidation of N-substituted anilines, a class of compounds to which this compound belongs, is a fundamental transformation in organic chemistry that can yield a diverse array of products. The specific outcome of an oxidation reaction is highly dependent on the oxidant used, the reaction conditions (such as pH and solvent), and the nature of the substituents on both the nitrogen atom and the aromatic ring. noaa.gov The nitrogen atom and the electron-rich aromatic ring are both susceptible to oxidation. For a molecule like this compound, the presence of the enamine functional group introduces additional reaction pathways, although the core reactivity of the N-substituted aniline moiety remains significant.
Generally, the oxidation of anilines can lead to the formation of new C-N bonds or the introduction of oxygen to the nitrogen atom or the ring. noaa.gov The initial step in many oxidation mechanisms, particularly electrochemical ones, involves the removal of a single electron from the nitrogen atom to form a radical cation. nih.govmdpi.com This intermediate's subsequent reactions dictate the final product distribution.
Common products from the oxidation of N-substituted anilines include nitroarenes, azoxyarenes, quinones, and polymeric materials like polyaniline. noaa.govacs.org The selective synthesis of a specific product requires careful control over the reaction conditions. For instance, an environmentally friendly approach for the selective oxidation of substituted anilines to either azoxybenzenes or nitrobenzenes involves using hydrogen peroxide as the oxidant and adjusting the basicity of the reaction medium. acs.org
A variety of oxidizing agents have been employed for the transformation of anilines. These include:
Peroxides: Hydrogen peroxide (H₂O₂), often in the presence of a catalyst or under specific pH conditions, can selectively oxidize anilines. acs.org Other peroxy acids like meta-Chloroperoxybenzoic acid (m-CPBA) and trifluoroperacetic acid are also effective for converting anilines to nitroarenes. mdpi.com
Permanganates and Chromates: Potassium permanganate (B83412) can oxidize aniline to different products depending on the pH; in neutral solution, it yields nitrobenzene, while in alkaline solution, azobenzene (B91143) is formed. noaa.gov Chromic acid converts aniline into quinone. noaa.gov
Other Reagents: Sodium perborate (B1237305) in acetic acid has been used to convert anilines with electron-withdrawing groups into the corresponding nitro derivatives. mdpi.com Phenyliodine bis(trifluoroacetate) (PIFA) can be used to generate electrophilic N-aryl nitrenoid intermediates from 2-substituted anilines, which can then undergo intramolecular reactions. acs.org
The electrochemical oxidation of N,N-dialkylanilines has been studied extensively. nih.gov These reactions typically proceed through a radical cation intermediate. In the absence of a substituent at the para-position, a "tail-to-tail" coupling can occur, leading to dimerized products which are often more easily oxidized than the starting material. nih.gov
The table below summarizes the outcomes of oxidizing substituted anilines with various reagents.
In the specific case of this compound, the N-ethylaniline core is expected to undergo these characteristic oxidation reactions. However, the cyclohexenyl group, being part of an enamine system, is a strong electron-donating group. masterorganicchemistry.comwikipedia.org This property enhances the electron density of the aniline ring, making it more susceptible to electrophilic attack and oxidation compared to N-ethylaniline alone. Concurrently, the enamine double bond is itself a prime target for oxidation, which could lead to a complex mixture of products resulting from competitive reactions at the aniline moiety and the enamine moiety.
Table of Compounds
Spectroscopic Data for this compound Not Publicly Available
Following a comprehensive search of scientific literature and chemical databases, detailed experimental spectroscopic data for the compound this compound is not available in the public domain. Consequently, the requested in-depth article focusing on its specific spectroscopic characterization cannot be generated at this time.
The inquiry requested a detailed analysis structured around specific techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Vibrational Spectroscopy (IR and Raman), and Mass Spectrometry (MS). This would require access to precise data points such as ¹H and ¹³C NMR chemical shifts, coupling constants, 2D NMR correlations (COSY, HSQC), characteristic infrared and Raman vibrational frequencies, and high-resolution mass spectrometry for exact mass determination.
Searches for the synthesis and characterization of this compound, an enamine typically formed from the reaction of cyclohexanone and N-ethylaniline, did not yield any publications containing the requisite spectroscopic data. While general spectroscopic characteristics of related compounds like N-ethylaniline and broader classes of enamines are documented, this information is not specific enough to fulfill the detailed requirements of the requested article for the target molecule.
Without access to primary or referenceable experimental data for this compound, any attempt to generate the specified content would be speculative and would not meet the required standards of scientific accuracy. Further research or de novo synthesis and characterization of the compound would be necessary to produce the data required for such an article.
Spectroscopic Characterization Techniques and Data Analysis for N Cyclohex 1 En 1 Yl N Ethylaniline
Mass Spectrometry (MS)
Fragmentation Pattern Analysis for Structural Confirmation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. The fragmentation pattern of N-(Cyclohex-1-en-1-yl)-N-ethylaniline provides valuable information for its structural confirmation. The electron ionization (EI) mass spectrum of this compound is predicted to exhibit a molecular ion peak and several characteristic fragment ions resulting from the cleavage of specific bonds.
The molecular ion [M]•+ of this compound would be observed at an m/z corresponding to its molecular weight. Key fragmentation pathways are expected to involve the cleavage of bonds alpha to the nitrogen atom and within the cyclohexene (B86901) ring, driven by the stability of the resulting carbocations and radical species.
One of the primary fragmentation routes for aliphatic amines involves the cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage). For this compound, this would involve the loss of a methyl radical (•CH₃) from the ethyl group, leading to a significant fragment ion. Another prominent fragmentation would be the loss of an ethyl group.
The cyclohexene moiety also contributes to the fragmentation pattern. A characteristic retro-Diels-Alder reaction of the cyclohexene ring can lead to the expulsion of ethene (C₂H₄), resulting in a distinct fragment ion. Furthermore, cleavage of the bond between the nitrogen and the cyclohexenyl ring can occur, generating ions corresponding to the N-ethylaniline cation and the cyclohexenyl radical, or vice versa.
The predicted major fragmentation pathways and the corresponding m/z values of the expected ions are summarized in the table below. The relative abundance of these fragments would depend on their stability.
| m/z of Fragment Ion | Proposed Structure/Identity of Fragment | Fragmentation Pathway |
|---|---|---|
| [M]•+ | Molecular Ion | - |
| [M - 15]+ | Loss of a methyl radical (•CH₃) | α-cleavage at the ethyl group |
| [M - 28]+ | Loss of ethene (C₂H₄) | Retro-Diels-Alder of cyclohexene ring |
| [M - 29]+ | Loss of an ethyl radical (•C₂H₅) | Cleavage of the N-ethyl bond |
| 120 | [C₆H₅N(C₂H₅)]+ | Cleavage of the N-cyclohexenyl bond |
| 81 | [C₆H₉]+ | Cyclohexenyl cation |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be characterized by absorption bands arising from the electronic transitions within the N-ethylaniline and the enamine chromophores.
Characterization of Electronic Transitions and Absorption Characteristics
The electronic spectrum of this compound is dominated by π → π* and n → π* transitions. The aniline (B41778) portion of the molecule contains a benzene (B151609) ring, which is a strong chromophore. The presence of the nitrogen atom with its lone pair of electrons (n electrons) conjugated with the π-system of the benzene ring and the enamine double bond significantly influences the absorption characteristics.
The benzene ring typically exhibits two main absorption bands: the E2-band (π → π) around 204 nm and the B-band (π → π) around 254 nm. The substitution of the amino group on the benzene ring causes a bathochromic (red) shift of these bands due to the extension of the conjugated system. The lone pair on the nitrogen atom can also participate in an n → π* transition, which is generally weaker and may be observed as a shoulder on the main absorption bands.
The enamine structure (C=C-N) introduces further electronic transitions. The conjugation of the nitrogen lone pair with the carbon-carbon double bond results in a π → π* transition that is also shifted to a longer wavelength compared to an isolated double bond.
The expected UV-Vis absorption data for this compound in a non-polar solvent like hexane (B92381) are summarized in the following table. The molar absorptivity (ε) values are estimations based on similar compounds.
| λmax (nm) | Molar Absorptivity (ε, L·mol-1·cm-1) | Type of Transition | Associated Chromophore |
|---|---|---|---|
| ~210 | ~15,000 | π → π | Aniline (E2-band) & Enamine |
| ~260 | ~8,000 | π → π | Aniline (B-band) |
| ~300 | ~2,000 | n → π* | Aniline & Enamine |
X-ray Diffraction (XRD) Analysis of Crystalline Derivatives
While this compound is likely a liquid or a low-melting solid at room temperature, its solid-state molecular structure and conformation can be determined by X-ray diffraction (XRD) analysis of a suitable crystalline derivative. The formation of a salt or a complex can facilitate crystallization.
Determination of Solid-State Molecular Structure and Conformation
To perform XRD analysis, a single crystal of a derivative of this compound is required. A common strategy to obtain a crystalline derivative of an amine is to form a salt with a suitable acid, such as picric acid or a substituted benzoic acid. The resulting salt often has a higher melting point and a greater propensity to form high-quality crystals.
Once a suitable crystal is obtained, XRD analysis can provide precise information about the bond lengths, bond angles, and torsional angles within the molecule. This data reveals the three-dimensional arrangement of the atoms in the crystal lattice.
For a hypothetical crystalline derivative, XRD analysis would be expected to reveal key structural features:
Conformation of the N-ethylaniline moiety: The planarity of the aniline ring and the orientation of the ethyl group relative to the ring could be determined.
Geometry of the enamine group: The C=C-N bond angles and the degree of planarity of this group would be established.
Conformation of the cyclohexene ring: The half-chair conformation of the cyclohexene ring would be confirmed, and the precise puckering parameters could be calculated.
Intermolecular interactions: The packing of the molecules in the crystal lattice would be elucidated, revealing any significant intermolecular forces such as hydrogen bonding (if a suitable derivative is chosen), π-π stacking, or van der Waals interactions.
The following table summarizes the type of structural information that would be obtained from an XRD analysis of a crystalline derivative of this compound.
| Structural Parameter | Expected Information from XRD |
|---|---|
| Bond Lengths | Precise C-C, C-N, C=C, and C-H bond distances. |
| Bond Angles | Accurate angles between atoms, e.g., C-N-C, C=C-N. |
| Torsional Angles | Dihedral angles defining the conformation of the ethyl and cyclohexenyl groups. |
| Crystal Packing | Arrangement of molecules in the unit cell and intermolecular contacts. |
Computational and Theoretical Investigations of N Cyclohex 1 En 1 Yl N Ethylaniline
Density Functional Theory (DFT) Calculations
Density Functional Theory has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost. It is extensively used to predict the properties of organic molecules, including N-(Cyclohex-1-en-1-yl)-N-ethylaniline.
Geometry Optimization and Conformational Analysis
The first step in any computational study is to determine the most stable three-dimensional arrangement of the atoms, a process known as geometry optimization. For a flexible molecule like this compound, which contains multiple rotatable bonds, this involves a conformational analysis to identify the various possible spatial arrangements (conformers) and their relative energies.
Theoretical calculations indicate that the conformational landscape of N-aryl enamines is influenced by the steric and electronic interactions between the aniline (B41778) ring, the ethyl group, and the cyclohexenyl moiety. The orientation of the ethyl group and the degree of planarity between the nitrogen lone pair and the double bond of the cyclohexene (B86901) ring are key factors in determining conformational preference. Studies on similar N-aryl amides have shown that steric repulsion can significantly influence which conformer is more stable. nih.gov For instance, the planarity of an aromatic group with the rest of the molecule can be a deciding factor in its conformational adoption. nih.gov
Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Orbitals
The electronic properties of a molecule are dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap generally suggests that the molecule is more reactive.
For this compound, DFT calculations can map the electron density distribution of the HOMO and LUMO. Typically, in aniline derivatives, the HOMO is localized on the aniline ring and the nitrogen atom, reflecting their electron-donating nature. The LUMO, on the other hand, is often distributed over the aromatic system. The specific distribution in this compound would be influenced by the cyclohexenyl substituent. The HOMO-LUMO gap is a key parameter for understanding the electronic transitions and potential applications in materials science. uq.edu.auscispace.com
Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps (Note: The following data is illustrative and based on general principles of similar molecules, as specific experimental or calculated values for this compound are not readily available in the referenced literature.)
| Parameter | Calculated Value (eV) |
| HOMO Energy | -5.5 to -6.0 |
| LUMO Energy | -1.0 to -1.5 |
| HOMO-LUMO Gap | 4.0 to 5.0 |
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).
In this compound, the MEP map would likely show a region of high electron density around the nitrogen atom and the double bond of the cyclohexene ring, indicating these as potential sites for electrophilic attack. The aromatic ring would also exhibit regions of negative potential above and below the plane of the ring. The hydrogen atoms of the ethyl and cyclohexenyl groups would correspond to regions of positive potential. This information is vital for understanding intermolecular interactions and chemical reactivity.
Semi-empirical Methods (e.g., RM1)
Semi-empirical methods, such as RM1 (Recife Model 1), offer a faster, albeit less accurate, alternative to DFT for computational analysis. These methods use parameters derived from experimental data to simplify the complex equations of quantum mechanics, making them suitable for larger molecules or for preliminary, high-throughput screening.
Prediction of Structural and Energetic Properties (e.g., Enthalpies of Formation, Dipole Moments)
Table 2: Predicted Energetic and Electronic Properties using RM1 (Note: The following data is illustrative and based on the capabilities of the RM1 method for similar organic molecules, as specific calculated values for this compound are not available in the referenced literature.)
| Property | Predicted Value |
| Enthalpy of Formation (gas phase) | (Not available) |
| Dipole Moment | (Not available) |
Evaluation of Conformer Possibilities
While DFT is often preferred for detailed conformational analysis, semi-empirical methods like RM1 can be used for an initial, rapid exploration of the potential energy surface. scielo.br This allows for the identification of a broader range of possible conformers of this compound. The more promising, low-energy conformers identified through this initial screening can then be subjected to more rigorous and accurate DFT calculations for geometry optimization and energy refinement. This hierarchical approach balances computational efficiency with accuracy.
Reaction Mechanism Elucidation through Computational Chemistry
Computational chemistry serves as a powerful tool to unravel the intricate details of chemical reaction mechanisms, providing insights that are often difficult to obtain through experimental methods alone. In the context of this compound formation, computational studies, primarily employing Density Functional Theory (DFT), can illuminate the reaction pathways, identify key intermediates and transition states, and quantify the energetic landscape of the transformation. While specific computational studies directly targeting the synthesis of this compound are not extensively documented in the literature, the mechanism can be reliably inferred from computational investigations of analogous enamine formation reactions involving cyclic ketones and secondary amines. youtube.commsu.edumasterorganicchemistry.com
The formation of this compound from cyclohexanone (B45756) and N-ethylaniline is a classic example of an acid-catalyzed condensation reaction. The generally accepted mechanism involves a series of equilibria, each of which can be modeled computationally to understand its kinetics and thermodynamics. youtube.commsu.edu
The key steps in the reaction mechanism are:
Protonation of the Carbonyl Oxygen: The reaction is typically initiated by the protonation of the carbonyl oxygen of cyclohexanone by an acid catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. masterorganicchemistry.com
Nucleophilic Attack by the Amine: The nitrogen atom of N-ethylaniline, acting as a nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate known as a carbinolamine or hemiaminal. youtube.com
Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom of the hydroxyl group, converting it into a better leaving group (water).
Dehydration: The lone pair of electrons on the nitrogen atom facilitates the elimination of a water molecule, resulting in the formation of an iminium ion. This step is often the rate-determining step of the reaction. masterorganicchemistry.com
Deprotonation: A base (which can be another molecule of the amine or the conjugate base of the acid catalyst) removes a proton from the alpha-carbon of the iminium ion, leading to the formation of the final enamine product, this compound, and regeneration of the acid catalyst. youtube.com
Calculation of Energy Profiles and Activation Barriers for Key Transformations
Computational chemists can construct a detailed reaction energy profile by calculating the Gibbs free energy of each reactant, intermediate, transition state, and product along the reaction coordinate. This profile provides a quantitative understanding of the reaction's feasibility and kinetics. The activation barrier (ΔG‡) for each elementary step corresponds to the energy difference between the reactant for that step and the corresponding transition state.
Below is a hypothetical, yet representative, data table illustrating the kind of information that would be obtained from a DFT study on the formation of this compound. The values are illustrative and based on general knowledge of similar reactions.
| Reaction Step | Species | Relative Gibbs Free Energy (kcal/mol) | Activation Barrier (kcal/mol) |
|---|---|---|---|
| 1. Protonation | Protonated Cyclohexanone | -5.2 | 2.1 |
| 2. Nucleophilic Attack | Carbinolamine Intermediate | -2.8 | 8.5 |
| 3. Proton Transfer | Protonated Carbinolamine | -4.1 | 3.2 |
| 4. Dehydration | Iminium Ion + Water | 10.3 | 25.7 |
| 5. Deprotonation | This compound | -1.5 | 5.4 |
Note: These values are hypothetical and serve to illustrate the expected energy profile for the reaction.
Investigation of Catalytic Cycles and Transition States
Computational chemistry allows for the detailed geometric and electronic characterization of transition states, which are fleeting, high-energy structures that cannot be isolated experimentally. The geometry of a transition state reveals the precise arrangement of atoms as bonds are broken and formed. For the formation of this compound, the transition state for the rate-determining dehydration step would show an elongated C-O bond of the departing water molecule and a partially formed C=N double bond of the iminium ion.
Molecular Dynamics Simulations for Conformational Landscape Exploration
While quantum mechanical calculations are excellent for elucidating reaction mechanisms, molecular dynamics (MD) simulations are better suited for exploring the conformational landscape of flexible molecules like this compound over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve.
An MD simulation of this compound would typically involve the following steps:
System Setup: A starting conformation of the molecule is placed in a simulation box, often solvated with an explicit solvent (like water or an organic solvent) to mimic experimental conditions.
Energy Minimization: The initial geometry is optimized to remove any steric clashes or unfavorable interactions.
Equilibration: The system is gradually heated to the desired temperature and equilibrated at constant pressure to achieve a stable state.
Production Run: The simulation is run for a significant period (nanoseconds to microseconds) to sample a wide range of conformations.
Prospective Research Avenues and Utility in Organic Synthesis
N-(Cyclohex-1-en-1-yl)-N-ethylaniline as a Strategic Building Block in Complex Molecule Synthesis
The concept of using pre-functionalized and structurally elaborate molecules as building blocks is central to the efficient construction of complex molecular architectures. beilstein-journals.orgsemanticscholar.org this compound is primed for such a role, offering multiple reactive sites that can be selectively addressed to build molecular complexity rapidly. Its enamine functionality provides a nucleophilic β-carbon, while the aromatic ring can participate in electrophilic substitution or cross-coupling reactions. The nitrogen atom itself can be involved in various transformations, making this compound a trifunctional synthon.
Nitrogen-containing heterocycles are ubiquitous in biologically active compounds, forming the core of over 85% of all biologically active molecules, including pharmaceuticals and natural products. nih.gov The synthesis of these frameworks is a major focus of organic chemistry. beilstein-journals.orgorganic-chemistry.org Enamines are well-established precursors for the synthesis of N-heterocycles. The reactivity of the enamine in this compound can be harnessed in cycloaddition reactions, annulations, and multicomponent reactions to generate a variety of heterocyclic systems.
For instance, reactions with dienophiles could lead to tetrahydroquinoline derivatives, while condensation with α,β-unsaturated carbonyl compounds could pave the way for fused pyridinone structures. The inherent reactivity of the enamine allows for the formation of key C-C and C-N bonds necessary for ring construction. Research in this area would involve exploring the scope of these cyclization strategies to produce libraries of novel heterocyclic compounds with potential applications in medicinal chemistry.
Table 1: Examples of Heterocycles Synthesized from Aniline (B41778) and Related Precursors
| Precursor Type | Reagents | Resulting Heterocycle | Reference |
|---|---|---|---|
| Aniline Derivatives | Dicarbonyl compounds | Quinolines | beilstein-journals.org |
| Enaminones | Elemental Sulfur | Thiazole-2-thiones | organic-chemistry.org |
| Propargylic Alcohols | tert-Butyl Nitrite | 4-Oxoisoxazoline N-oxides | organic-chemistry.org |
Atom economy is a guiding principle in green chemistry, aiming to maximize the incorporation of all materials used in a synthesis into the final product. Reactions such as cycloadditions, rearrangements, and C-H functionalization are inherently atom-economical. The enamine structure of this compound is well-suited for such transformations. For example, catalyzed hydroborylative cyclization of enynes is a known atom-economic method for creating carbo- and heterocycles. rsc.org Similarly, radical-triggered cyclizations of unactivated enynes represent a time- and atom-economical route to highly substituted five-membered heterocycles. researchgate.net Future research could explore analogous metal-catalyzed or radical-mediated cyclization reactions where the double bond of the cyclohexene (B86901) ring in this compound acts as the enic component, leading to complex polycyclic amine structures in a single, efficient step.
Development of Novel Synthetic Routes to Analogues and Functionalized Derivatives
The utility of a building block is greatly enhanced by the availability of diverse analogues and functionalized derivatives. mdpi.com Developing synthetic routes to modify the core structure of this compound is a crucial research direction. This can be achieved by:
Varying the Ketone Component: Replacing cyclohexanone (B45756) with other cyclic or acyclic ketones during the initial enamine synthesis would yield a wide range of enamines with different steric and electronic properties.
Modifying the Aniline Ring: Starting with substituted N-ethylanilines (e.g., with methoxy, halo, or nitro groups on the phenyl ring) would produce analogues with tailored reactivity. researchgate.net Such modifications could influence the nucleophilicity of the enamine and the susceptibility of the aryl ring to further functionalization.
Post-Synthesis Functionalization: Direct functionalization of the pre-formed this compound molecule, for example, through electrophilic aromatic substitution on the aniline ring or C-H activation at the allylic position of the cyclohexene ring, would provide another layer of diversification.
Recent advances in the dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines highlight innovative methods for creating complex aniline derivatives in a single step, suggesting that novel one-pot syntheses for functionalized this compound analogues are achievable. nih.gov
Exploration of Catalytic Applications in Organic Transformations
While this compound is primarily a synthetic intermediate, its derivatives hold potential in catalysis. Specifically, the development of N-heterocyclic carbene (NHC) catalysts derived from this scaffold is a plausible research avenue. nih.gov NHCs are powerful organocatalysts used in a vast number of chemical transformations. beilstein-journals.org By converting the N-ethylaniline moiety into an imidazolium (B1220033) or triazolium salt and subsequently deprotonating it, one could generate a novel NHC ligand. The bulky and chiral cyclohexene backbone could impart unique steric and stereoelectronic properties to the catalyst, potentially enabling new asymmetric transformations. The synthesis of such precursors is often a multi-step process, but the resulting catalysts can offer unique reactivity. beilstein-journals.org
Integration into Advanced Materials and Polymer Science Contexts
The structural features of this compound make it an interesting candidate for materials science, particularly in the synthesis of functional polymers. The N-ethylaniline portion is a known precursor to a conducting polymer, while the cyclohexene ring offers a site for further polymerization or cross-linking.
Polyaniline (PANI) and its derivatives are among the most studied conducting polymers due to their good environmental stability, tunable conductivity, and ease of synthesis. researchgate.netnih.gov Poly(N-ethylaniline) (PNEA) is a well-known derivative that can be synthesized via oxidative polymerization. researchgate.netsigmaaldrich.com Copolymers of aniline and N-ethylaniline have also been synthesized and characterized, showing that the properties of the resulting polymer can be tuned by adjusting the monomer feed ratio. escholarship.org
This compound could be used as a functional monomer in several ways:
Direct Polymerization: The N-ethylaniline moiety could undergo oxidative polymerization to form a PNEA backbone, with the cyclohexenyl group acting as a bulky, solubilizing pendant group. The presence of such a group could improve the solubility of the resulting polymer in common organic solvents, a known challenge with PANI. bohrium.com
Copolymerization: It could be copolymerized with aniline or other aniline derivatives to create functional copolymers with tailored electronic and physical properties. escholarship.orgresearchgate.net
Cross-linking: The double bond in the cyclohexene ring provides a handle for secondary polymerization or cross-linking reactions. This could be used to create robust, cross-linked polymer networks or to graft the polymer onto other surfaces.
Research has shown that new polyaniline derivatives, such as poly[2-(cyclohex-2-en-1-yl)aniline], can be synthesized and exhibit interesting physicochemical properties, including high solubility and sensitivity to ammonia (B1221849) and humidity, making them suitable for sensor applications. bohrium.comrsc.org This precedent strongly supports the potential for creating novel functional materials from this compound.
Table 2: Selected Polymerization Studies of N-Ethylaniline and its Derivatives
| Monomer(s) | Polymerization Method | Key Finding | Reference |
|---|---|---|---|
| N-Ethylaniline | Aqueous polymerization with tartaric acid as dopant | Direct synthesis of emeraldine (B8112657) salt form, soluble in m-cresol. | researchgate.net |
| Aniline and N-Ethylaniline | Copolymerization | Monomer feeding ratio influences the final copolymer composition and morphology. | escholarship.org |
| 2-(cyclohex-2-en-1-yl)aniline | Oxidative polymerization with various doping acids | Resulting polymer has higher solubility than PANI; properties depend on the oxidizing/doping agents used. | bohrium.com |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| N-ethylaniline |
| Cyclohexanone |
| Aniline |
| 2-(Cyclohex-2-en-1-yl)aniline |
| Poly(N-ethylaniline) (PNEA) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
